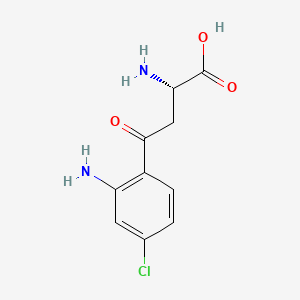

4-Chlorokynurenine

Description

Contextualization within the Kynurenine (B1673888) Pathway and Glutamatergic System Modulation

The kynurenine pathway is the principal metabolic route for tryptophan in the body. This pathway produces several neuroactive metabolites that can influence neurotransmission. nih.gov Among these are kynurenic acid (KYNA), which is known to have neuroprotective properties as an antagonist of ionotropic glutamate (B1630785) receptors, and quinolinic acid, an N-methyl-D-aspartate (NMDA) receptor agonist that can be neurotoxic. nih.gov The balance between these metabolites is crucial for maintaining normal neuronal function.

The glutamatergic system, where glutamate serves as the primary excitatory neurotransmitter, is fundamental for synaptic plasticity, learning, and memory. wikipedia.org The N-methyl-D-aspartate (NMDA) receptor, a key component of this system, requires the binding of both glutamate and a co-agonist, typically glycine (B1666218), to become activated. wikipedia.orgwikipedia.org

L-4-Chlorokynurenine functions as a modulator of this system via its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). nih.gov 7-Cl-KYNA is a potent and selective antagonist that binds to the glycine co-agonist site (also known as the GlycineB site) on the NMDA receptor. wikipedia.orgnih.govnih.gov By blocking this site, 7-Cl-KYNA inhibits NMDA receptor activation, thereby reducing glutamatergic neurotransmission. This mechanism is the foundation for the compound's investigation as a therapeutic agent for central nervous system (CNS) disorders characterized by glutamatergic overactivity. nih.gov

Rationale for Development as a Neuroactive Prodrug

The therapeutic potential of 7-Cl-KYNA itself is significantly limited by its poor ability to cross the blood-brain barrier (BBB). nih.govnih.govnih.gov To overcome this, L-4-chlorokynurenine was developed as a prodrug—an inactive compound that is converted into its active form within the body. wikipedia.orgnih.gov

As an amino acid, L-4-Cl-KYN is readily transported from the bloodstream into the brain by the large neutral amino acid transporter 1 (LAT1), a protein carrier embedded in the BBB. wikipedia.orgnih.govacs.org Once inside the CNS, L-4-Cl-KYN is metabolized within astrocytes by the enzyme kynurenine aminotransferase, which converts it into the active antagonist, 7-Cl-KYNA. wikipedia.orgnih.gov This targeted delivery system ensures that the active compound can reach its site of action in the brain at potentially therapeutic concentrations. nih.gov

| Feature | L-4-Chlorokynurenine (AV-101) | 7-Chlorokynurenic Acid (7-Cl-KYNA) |

| Classification | Prodrug. wikipedia.orgnih.gov | Active Metabolite. nih.gov |

| Blood-Brain Barrier Permeability | Readily crosses via LAT1 transporter. wikipedia.orgnih.gov | Poorly penetrates. nih.govnih.gov |

| Mechanism of Action | Serves as a precursor. wikipedia.org | Potent antagonist at the NMDA receptor glycine site. medchemexpress.comnih.gov |

| Conversion Site | Converted to 7-Cl-KYNA in CNS astrocytes. wikipedia.orgnih.gov | N/A |

Overview of Neuropharmacological Significance

The primary neuropharmacological interest in L-4-Cl-KYN stems from its potential as a novel treatment for major depressive disorder. nih.gov Preclinical studies in rodent models demonstrated that L-4-Cl-KYN could produce rapid and sustained antidepressant-like effects, comparable to those of ketamine. nih.govnih.govresearchgate.net A significant finding from these studies was that L-4-Cl-KYN did not appear to cause the psychotomimetic and rewarding side effects associated with ketamine, suggesting a more favorable profile for potential therapeutic use. nih.govresearchgate.netscispace.com The antidepressant effects observed in animal models were linked to the antagonism of the NMDA/GlycineB-site and subsequent modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a downstream target. nih.govnih.gov

Beyond depression, research has suggested other potential applications for L-4-Cl-KYN. Preclinical studies have indicated possible efficacy in treating neuropathic pain and in animal models of Huntington's disease. wikipedia.org Furthermore, studies in non-human primate models of Parkinson's disease found that AV-101 could reduce L-Dopa-induced dyskinesias without compromising the antiparkinsonian effects of L-Dopa. nih.gov

Despite the promising preclinical results for depression, L-4-Cl-KYN did not demonstrate a statistically significant difference from placebo in improving depressive symptoms in Phase II clinical trials for treatment-resistant depression. wikipedia.orgnih.gov Research continues to explore the compound's metabolism, distribution, and potential in other CNS indications. nih.govbiorxiv.orgpatsnap.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQLHZNDJQSRKDT-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)N)C(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153152-32-0 | |

| Record name | AV-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153152320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AV-101 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AV-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77XLH9L40B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Basis of L 4 Chlorokynurenine Action and Metabolic Profile

The L-4-Chlorokynurenine Prodrug Strategy and Activation

The therapeutic potential of L-4-Chlorokynurenine (4-Cl-KYN) is predicated on its ability to serve as a delivery system for its active metabolite, 7-Chlorokynurenic acid (7-Cl-KYNA). wikipedia.orgnih.gov While 7-Cl-KYNA is a potent NMDA receptor antagonist, it does not efficiently cross the blood-brain barrier. nih.govnih.gov 4-Cl-KYN, an amino acid, circumvents this limitation by utilizing the large neutral amino acid transporter (LAT1) to gain entry into the brain, where it is then converted into its active form. wikipedia.orgnih.gov

Enzymatic Conversion to 7-Chlorokynurenic Acid: Role of Kynurenine (B1673888) Aminotransferases

Once inside the central nervous system, L-4-Chlorokynurenine is metabolized into 7-Chlorokynurenic acid. nih.govnih.gov This critical conversion is an enzymatic process catalyzed by kynurenine aminotransferases (KATs). nih.gov Research has identified that this biotransformation occurs preferentially within astrocytes. wikipedia.orgnih.govnih.gov Among the various KAT isoenzymes, kynurenine aminotransferase II is considered the primary enzyme responsible for the metabolism of kynurenine pathway compounds in the human brain. nih.gov This in-situ synthesis of 7-Cl-KYNA from its bioprecursor allows for targeted delivery of the active antagonist to the glycine (B1666218)/NMDA receptor site, forming the basis of a novel neuroprotective strategy. nih.gov

| Component | Name/Type | Function | Primary Location |

|---|---|---|---|

| Prodrug | L-4-Chlorokynurenine (4-Cl-KYN) | Crosses the blood-brain barrier. | Systemic circulation -> Brain |

| Transporter | Large Neutral Amino Acid Transporter (LAT1) | Facilitates entry of 4-Cl-KYN into the brain. | Blood-brain barrier |

| Enzyme | Kynurenine Aminotransferase (KAT) | Converts 4-Cl-KYN to 7-Cl-KYNA. | Astrocytes |

| Active Metabolite | 7-Chlorokynurenic Acid (7-Cl-KYNA) | Antagonizes the NMDA receptor glycine site. | Brain extracellular space |

Identification and Functional Characterization of Other L-4-Chlorokynurenine Metabolites

In addition to the primary conversion to 7-Cl-KYNA, other metabolites of L-4-Chlorokynurenine have been identified. One such metabolite is N-acetyl-4-chlorokynurenine (ac-4-Cl-KYN), which is formed via acetylation. acs.orgnih.gov Studies indicate that this acetylated form does not interfere with the transport of the parent compound, 4-Cl-KYN, across the blood-brain barrier via the LAT1 transporter. acs.orgbiorxiv.org However, ac-4-Cl-KYN has been shown to inhibit renal and hepatic transporters, specifically organic anion transporters OAT1 and OAT3, which suggests a potential for influencing drug-drug interactions. nih.gov The primary route of excretion for 4-Cl-KYN and its metabolites is through urine. acs.orgnih.gov

Another identified metabolite is 4-chloro-3-hydroxy-anthranilic acid, which has been found to inhibit the enzyme 3-hydroxyanthranilate oxidase, indicating another potential area of biological activity. wikipedia.org

| Metabolite | Formation Pathway | Known Functional Characteristics |

|---|---|---|

| N-acetyl-4-chlorokynurenine (ac-4-Cl-KYN) | Acetylation | Does not affect 4-Cl-KYN uptake via LAT1; inhibits renal/hepatic transporters (OAT1, OAT3). acs.orgnih.govbiorxiv.org |

| 4-chloro-3-hydroxy-anthranilic acid | Not specified | Inhibits the enzyme 3-hydroxyanthranilate oxidase. wikipedia.org |

Receptor Pharmacodynamics of 7-Chlorokynurenic Acid

The pharmacological effects of the L-4-Chlorokynurenine prodrug strategy are mediated by the actions of its active metabolite, 7-Cl-KYNA, at specific neurotransmitter receptors.

N-Methyl-D-Aspartate Receptor Glycine Site Antagonism

7-Chlorokynurenic acid is a potent and highly selective antagonist of the glycine modulatory site on the NMDA receptor complex. nih.govnih.govpnas.org The NMDA receptor requires the binding of both the primary agonist, glutamate (B1630785), and a co-agonist, typically glycine or D-serine, to become fully active. nih.govpnas.org 7-Cl-KYNA exerts its inhibitory effect by competing with glycine at this co-agonist binding site. nih.gov

Radioligand binding assays have demonstrated the high selectivity of 7-Cl-KYNA. It displays a high affinity for the strychnine-insensitive glycine binding site, with a reported median inhibitory concentration (IC50) of 0.56 µM. nih.govresearchgate.net In contrast, its affinity for other glutamate receptor sites is substantially lower. nih.govresearchgate.net Electrophysiological studies corroborate these findings; the inhibition of NMDA-induced currents by 7-Cl-KYNA can be surmounted by increasing the concentration of glycine, but not by increasing the concentration of the NMDA agonist itself. nih.govresearchgate.net Furthermore, 7-Cl-KYNA can completely abolish NMDA responses, which suggests it may act as a negative modulator at the glycine site. nih.govpnas.orgresearchgate.net

| Receptor Binding Site | IC50 (µM) | Relative Affinity |

|---|---|---|

| Strychnine-insensitive [3H]glycine site | 0.56 | High |

| N-Methyl-D-Aspartate (NMDA) site | 169 | Low |

| Quisqualate site | 153 | Low |

| Kainate site | >1000 | Very Low |

Data sourced from Kemp et al. (1988). nih.govpnas.orgresearchgate.net

Distinctions from Channel-Blocking N-Methyl-D-Aspartate Receptor Antagonists

The mechanism of 7-Cl-KYNA is fundamentally different from that of channel-blocking NMDA receptor antagonists such as ketamine or memantine. frontiersin.org Channel blockers operate by physically occluding the open ion channel pore of the NMDA receptor, a mechanism that is inherently "use-dependent," meaning the receptor must first be activated (by both glutamate and glycine) for the channel to open and allow the blocker to access its binding site within the pore. frontiersin.orgresearchgate.net

In contrast, as a glycine site antagonist, 7-Cl-KYNA acts at an allosteric modulatory site, preventing the receptor from reaching its fully active state in the first place. nih.govpnas.org It reduces the probability of the channel opening by competitively inhibiting the binding of the essential co-agonist, glycine. This distinction in the site and mechanism of action is significant, as it may underlie different pharmacological profiles and potentially avoid some of the undesirable side effects associated with conventional channel-blocking NMDA receptor antagonists. nih.gov

| Characteristic | Glycine Site Antagonists (e.g., 7-Cl-KYNA) | Channel-Blocking Antagonists (e.g., Ketamine) |

|---|---|---|

| Site of Action | External glycine co-agonist binding site. nih.govpnas.org | Binding site within the ion channel pore. frontiersin.org |

| Mechanism | Prevents receptor activation by inhibiting co-agonist binding. nih.gov | Physically obstructs ion flow through an open channel. frontiersin.org |

| Dependence on Activation | Not dependent on channel opening. | Requires prior receptor activation and channel opening to bind. frontiersin.org |

Potential for Other Receptor Interactions (e.g., α7-Nicotinic Acetylcholine (B1216132) Receptors)

The primary and most well-characterized pharmacological target of 7-Cl-KYNA is the glycine site of the NMDA receptor. While its endogenous, non-halogenated parent compound, kynurenic acid, has been investigated for potential interactions with α7-nicotinic acetylcholine receptors (α7-nAChRs), the evidence remains controversial and inconclusive, with numerous studies failing to replicate such an effect. nih.govnih.gov Given the high selectivity of 7-Cl-KYNA for the NMDA glycine site demonstrated in binding and functional assays, its primary mechanism of action is firmly established as an antagonist at this site. nih.govpnas.orgresearchgate.net There is currently no reliable, direct evidence to suggest a significant interaction with α7-nAChRs or other receptor systems.

Biotransformation and Distribution Dynamics of L-4-Chlorokynurenine and its Metabolites

L-4-chlorokynurenine (L-4-Cl-KYN) is a prodrug that undergoes significant metabolic transformation and distribution to exert its effects. nih.govnih.gov Its journey through the body involves crossing the blood-brain barrier, conversion into active and inactive metabolites in both central and peripheral tissues, and eventual elimination through specific excretory pathways involving various transporters.

Central Nervous System Penetration Mechanisms: Role of Large Neutral Amino Acid Transporter 1

The entry of L-4-chlorokynurenine into the central nervous system (CNS) is a critical step for its pharmacological activity and is primarily mediated by the Large Neutral Amino Acid Transporter 1 (LAT1). wikipedia.orgnih.gov LAT1, a component of the blood-brain barrier, facilitates the transport of large, neutral amino acids. nih.govsolvobiotech.com L-4-Cl-KYN, being an amino acid analog, is recognized and rapidly shuttled across the blood-brain barrier by this transporter. nih.gov

Research has demonstrated the specific kinetics of this transport mechanism. In one study, the affinity (Km) and maximum transport rate (Vmax) of L-4-Cl-KYN for the LAT1 transporter were quantified, highlighting an efficient uptake process. nih.gov This facilitated transport is essential because the active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), is largely excluded from the brain. nih.gov

Interestingly, a major metabolite of L-4-Cl-KYN, N-acetyl-4-chlorokynurenine, does not appear to interact with or inhibit the LAT1 transporter. nih.govacs.org This is significant as it implies that the accumulation of this metabolite does not interfere with the ongoing transport of the parent prodrug into the CNS, thus not affecting its potential efficacy. nih.govbiorxiv.org In vitro experiments have shown that while known LAT1 substrates like leucine (B10760876) and L-4-Cl-KYN itself can affect the transport of other LAT1 substrates, N-acetyl-4-chlorokynurenine has no such effect. nih.govacs.org

| Parameter | Value | Significance |

|---|---|---|

| Km (Affinity) | 105 ± 14 µM | Indicates a high affinity of L-4-Cl-KYN for the LAT1 transporter. nih.gov |

| Vmax (Maximum Transport Rate) | 16.9 ± 2.3 nmol·min-1·g-1 | Represents the maximum rate of L-4-Cl-KYN uptake into the brain. nih.gov |

Peripheral and Central Metabolic Pathways

Once distributed, L-4-chlorokynurenine is subject to two primary metabolic transformations. nih.govbiorxiv.org The central metabolic event for its intended pharmacological action occurs within the CNS. After crossing the blood-brain barrier, L-4-Cl-KYN is converted into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), within astrocytes. wikipedia.orgmedchemexpress.com This biotransformation is catalyzed by the enzyme kynurenine aminotransferase. wikipedia.org 7-Cl-KYNA is a potent antagonist at the glycine co-agonist site of NMDA receptors. wikipedia.org

The second major metabolic pathway involves N-acetylation. nih.govacs.org In this pathway, L-4-chlorokynurenine is acetylated at the alpha-amino position to form N-acetyl-4-chlorokynurenine. nih.govbiorxiv.org This metabolite is considered inactive regarding LAT1 transport and NMDA receptor antagonism. nih.gov Another potential metabolite that has been mentioned is 4-chloro-3-hydroxy-anthranilic acid, which may inhibit the enzyme 3-hydroxyanthranilate oxidase. wikipedia.org

| Metabolite | Enzyme | Location of Conversion | Activity |

|---|---|---|---|

| 7-Chlorokynurenic acid (7-Cl-KYNA) | Kynurenine aminotransferase | Central (Astrocytes) | Active NMDA receptor antagonist. wikipedia.org |

| N-acetyl-4-chlorokynurenine | N-acetyltransferase 8 (NAT8) has been linked to its formation. nih.gov | Peripheral and Central | Does not interact with LAT1 transporter. nih.govacs.org |

| 4-chloro-3-hydroxy-anthranilic acid | Not specified | Not specified | Inhibits 3-hydroxyanthranilate oxidase. wikipedia.org |

Elimination Routes and Transporter Involvement (e.g., Renal and Hepatic Transporters)

The elimination of L-4-chlorokynurenine and its metabolites from the body occurs primarily through renal excretion. nih.govnih.gov Mass balance studies in rats using radiolabeled [¹⁴C]-4-Cl-KYN demonstrated that the majority of the radioactivity (76%) is recovered in the urine, with a smaller portion (14.9%) found in the feces. nih.govacs.org This indicates that the kidneys are the principal organ for clearing the compound and its byproducts. nih.govbiorxiv.org

The process of renal and hepatic clearance involves several specific transporters. While the parent compound's transport is well-characterized at the blood-brain barrier, the elimination of its metabolites involves a different set of transporters. The acetylated metabolite, N-acetyl-4-chlorokynurenine, has been shown to be an inhibitor of multiple clinically relevant drug transporters located in the kidneys and liver. nih.gov These include Organic Anion Transporter 1 (OAT1, SLC22A6), Organic Anion Transporter 3 (OAT3, SLC22A8), Organic Anion Transporter 2 (OAT2, SLC22A7), and Organic Anion Transporting Polypeptide 1B1 (OATP1B1, SLCO1B1). nih.govacs.org The inhibition of these transporters, which are situated at the basolateral membrane of renal proximal tubules and the sinusoidal membrane of hepatocytes, suggests their role in the excretion of L-4-Cl-KYN metabolites. nih.govbiorxiv.org The interaction of the N-acetylated metabolite with these transporters could potentially affect the excretion of other compounds that are substrates for these pathways. nih.govnih.gov

| Transporter | Location | Interaction with N-acetyl-4-chlorokynurenine |

|---|---|---|

| Organic Anion Transporter 1 (OAT1) | Kidney (Basolateral membrane of proximal tubules) | Inhibited by the metabolite. nih.govacs.org |

| Organic Anion Transporter 3 (OAT3) | Kidney (Basolateral membrane of proximal tubules) | Inhibited by the metabolite. nih.gov |

| Organic Anion Transporter 2 (OAT2) | Liver (Sinusoidal membrane of hepatocytes), Kidney | Inhibited by the metabolite. nih.govacs.org |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Liver (Sinusoidal membrane of hepatocytes) | Inhibited by the metabolite. nih.govbiorxiv.org |

Preclinical Research on L 4 Chlorokynurenine in Neurological and Psychiatric Models

Investigations in Affective Disorders

Research in animal models of affective disorders has focused on the potential for L-4-chlorokynurenine to replicate the rapid antidepressant effects of ketamine while avoiding its undesirable side effects.

In mouse models, a single administration of 4-Cl-KYN demonstrated rapid, dose-dependent, and persistent antidepressant-like effects, similar to those observed with ketamine. nih.govnih.gov These effects were observed in multiple behavioral tests sensitive to ketamine's antidepressant efficacy, including the forced swim test, the learned helplessness test, and the novelty-suppressed feeding test. nih.gov The antidepressant-like actions of 4-Cl-KYN were prevented by pretreatment with glycine (B1666218), confirming engagement with the glycine co-agonist site of the NMDA receptor. nih.gov Furthermore, the effects were also blocked by an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, suggesting a downstream mechanism similar to that of ketamine. nih.govresearchgate.net

Table 1: Summary of Antidepressant-Like Effects of 4-Cl-KYN in Rodent Models

| Behavioral Paradigm | Key Finding | Comparison Compound(s) | Mechanistic Insight | Citation(s) |

|---|---|---|---|---|

| Forced Swim Test | Rapid and persistent antidepressant-like effects from a single dose. | Similar to ketamine; distinct from fluoxetine. | Effects blocked by glycine and AMPA receptor antagonists. | nih.gov |

| Learned Helplessness Test | Rapid and dose-dependent antidepressant-like effects. | Similar to ketamine. | Not specified. | nih.gov |

A critical aspect of the preclinical evaluation of 4-Cl-KYN was to determine if it shared the psychotomimetic and abuse liabilities associated with ketamine. nih.gov In rodent models, administration of 4-Cl-KYN was not associated with the rewarding and psychotomimetic-like effects characteristic of ketamine. nih.govresearchgate.net Specifically, it did not induce locomotor sensitization or stereotypic behaviors, which are often used as preclinical indicators of abuse potential and psychotomimetic effects. nih.govnih.gov These findings suggest that targeting the glycine site of the NMDA receptor may offer a pathway to achieving rapid antidepressant effects without the adverse effects that limit the clinical use of NMDA receptor channel blockers like ketamine. nih.govresearchgate.net

Efficacy in Neurodegenerative Disease Models

The neuroprotective and neuromodulatory properties of 4-Cl-KYN have been explored in animal models of Parkinson's disease and Huntington's disease, as well as in models of excitotoxic neuronal injury.

Levodopa (B1675098) (L-Dopa) remains a primary treatment for Parkinson's disease (PD), but its long-term use often leads to the development of debilitating dyskinesias. mdsabstracts.orgnih.gov Given that increased glutamate (B1630785) neurotransmission is implicated in both PD and L-Dopa-induced dyskinesia (LID), antagonists of the NMDA receptor are of significant interest. mdsabstracts.org The therapeutic potential of 4-Cl-KYN (also referred to as AV-101) was investigated in MPTP-lesioned non-human primates, a standard model for parkinsonism and LID. mdsabstracts.orgnih.gov In studies involving dyskinetic MPTP monkeys, 4-Cl-KYN was shown to reduce LID while maintaining the antiparkinsonian benefits of L-Dopa. mdsabstracts.org The compound did not delay the onset of L-Dopa's motor effects nor did it shorten their duration. mdsabstracts.org These results highlight the potential of a selective glycine site antagonist to manage LID in Parkinson's disease. mdsabstracts.orginformahealthcare.com

Table 2: Effects of 4-Cl-KYN (AV-101) in MPTP Monkey Model of LID

| Outcome Measure | Observation | Implication | Citation(s) |

|---|---|---|---|

| L-Dopa-Induced Dyskinesia (LID) | Consistently reduced LID score. | Potential as an anti-dyskinetic therapy. | mdsabstracts.org |

| Antiparkinsonian Response | Maintained L-Dopa's antiparkinsonian activity (locomotion and disability score). | Does not compromise primary therapeutic effect of L-Dopa. | mdsabstracts.org |

Huntington's disease (HD) is a neurodegenerative disorder characterized by progressive cell death, particularly in the striatum and cortex. nih.gov Excitotoxicity is considered a key mechanism of degeneration in the HD brain. nih.gov Preclinical studies in an animal model of Huntington's disease have suggested that 4-Cl-KYN (AV-101) shows efficacy. wikipedia.org While detailed mechanistic studies in genetic HD models are part of ongoing research, the established neuroprotective effects of 4-Cl-KYN against excitotoxicity provide a strong rationale for its exploration in this context. wikipedia.orgnih.gov

Excitotoxic mechanisms are believed to play a role in several neurological disorders. nih.govresearchgate.net The neuroprotective properties of 4-Cl-KYN have been evaluated in models using the excitotoxin quinolinic acid, an NMDA receptor agonist whose neurotoxicity is a hallmark of excitotoxic cell death. nih.govnih.gov In rats, systemic administration of 4-Cl-KYN was shown to provide complete protection against quinolinate-induced neurotoxicity in the hippocampus. nih.gov This protection is achieved through the conversion of 4-Cl-KYN to 7-Cl-KYNA, which then blocks the glycine co-agonist site on the NMDA receptor. nih.gov Studies using intrastriatal infusions also demonstrated that locally produced 7-Cl-KYNA from 4-Cl-KYN was highly effective at blocking quinolinate toxicity. nih.govresearchgate.net Notably, the conversion of 4-Cl-KYN to its active metabolite, 7-Cl-KYNA, was found to increase in the presence of quinolinic acid. nih.gov An additional neuroprotective mechanism may involve a different metabolite, 4-chloro-3-hydroxyanthranilate, which can inhibit the synthesis of quinolinic acid. nih.gov

Table 3: Neuroprotective Effects of 4-Cl-KYN Against Excitotoxicity

| Model | Brain Region | Key Finding | Mechanism | Citation(s) |

|---|---|---|---|---|

| Intrahippocampal Quinolinic Acid Injection | Hippocampus | Systemic 4-Cl-KYN provided total protection against neurotoxicity. | Blockade of hippocampal glycine receptors by brain-penetrant 7-Cl-KYNA. | nih.gov |

| Intrastriatal Quinolinic Acid Infusion | Striatum | Local co-treatment with 4-Cl-KYN blocked neurotoxicity. | In-situ conversion to 7-Cl-KYNA; increased conversion in the presence of the toxin. | nih.govresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Chlorokynurenine (4-Cl-KYN / AV-101) |

| 7-Chlorokynurenic acid (7-Cl-KYNA) |

| Levodopa (L-Dopa) |

| Quinolinic Acid |

| Ketamine |

| Glycine |

| α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) |

| Fluoxetine |

| 4-chloro-3-hydroxyanthranilate |

| Malonate |

Pain Modulation and Anticonvulsant Activity

The therapeutic potential of L-4-chlorokynurenine extends to the realms of pain management and epilepsy, where it has demonstrated significant efficacy in preclinical models. These effects are primarily attributed to its bioconversion to 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site. By modulating NMDA receptor activity, L-4-chlorokynurenine can influence neuronal excitability, a key factor in both chronic pain states and seizure activity.

L-4-chlorokynurenine has been shown to produce dose-dependent antihyperalgesic effects in various rat models of tissue inflammation and nerve injury. nih.gov Upon systemic administration, L-4-chlorokynurenine is readily absorbed and transported across the blood-brain barrier, where it is converted by astrocytes into its active metabolite, 7-Cl-KYNA. nih.gov This active compound is a potent and specific antagonist at the glycine B co-agonist site of the NMDA receptor. nih.gov

Research in rodent models has demonstrated that L-4-chlorokynurenine has robust antinociceptive effects. nih.govbohrium.com Studies have utilized several models of hyperalgesia and allodynia to characterize its effects. These include formalin-evoked flinching, thermal escape in paws with carrageenan-induced inflammation, and allodynia following sciatic nerve ligation. nih.gov In these models, systemic administration of L-4-chlorokynurenine resulted in a dose-dependent reduction in pain behaviors. nih.gov The higher doses administered in these studies yielded brain concentrations of 7-Cl-KYNA that exceeded its half-maximal inhibitory concentration (IC50) at the glycine B site. nih.gov

When compared with other agents, the antihyperalgesic efficacy and therapeutic ratio of L-4-chlorokynurenine have been found to be comparable to gabapentin (B195806) and superior to the NMDA receptor antagonist MK-801. nih.govbohrium.com

Table 1: Antihyperalgesic Effects of L-4-Chlorokynurenine in Rat Models of Pain

| Pain Model | Observed Effect | Mechanism of Action |

| Formalin-Evoked Flinching | Dose-dependent reduction in flinching behavior. nih.gov | Antagonism of the glycine B co-agonist site of the NMDA receptor by its active metabolite, 7-Cl-KYNA. nih.gov |

| Carrageenan-Induced Thermal Hyperalgesia | Dose-dependent antihyperalgesia in the inflamed paw. nih.gov | Conversion to 7-Cl-KYNA in astrocytes, leading to NMDA receptor modulation. nih.gov |

| Sciatic Nerve Ligation-Induced Allodynia | Attenuation of allodynia. nih.gov | Blockade of the glycine B site of the NMDA receptor. nih.gov |

The role of L-4-chlorokynurenine as a prodrug for the potent NMDA receptor antagonist 7-Cl-KYNA also underpins its anticonvulsant properties. nih.gov Blockade of the strychnine-insensitive glycine site on the NMDA receptor is a key strategy for developing novel anticonvulsant agents, and L-4-chlorokynurenine's ability to deliver 7-Cl-KYNA to the brain makes it a promising candidate. nih.gov

In a well-established rat model of temporal lobe epilepsy induced by the chemoconvulsant kainate, systemic administration of L-4-chlorokynurenine demonstrated significant anti-seizure effects. nih.gov Continuous electroencephalogram (EEG) recordings over a 24-hour period revealed that the compound significantly delayed the onset of seizures and reduced the total time spent in seizures. nih.gov

Furthermore, repeated administration of L-4-chlorokynurenine was found to prevent kainate-induced neuronal lesions in the piriform cortex and offered protection to hippocampal pyramidal cells in the CA1 area. nih.gov However, it did not protect neurons in the hilus and in layer III of the entorhinal cortex. nih.gov These in vivo findings were consistent with in vitro studies on brain slices, where 7-Cl-KYNA preferentially blocked seizure activity in hippocampal pyramidal cells. nih.gov This suggests that a prodrug approach with L-4-chlorokynurenine could be advantageous in the treatment of conditions like temporal lobe epilepsy. nih.gov

Table 2: Anti-Seizure Effects of L-4-Chlorokynurenine in an Experimental Epilepsy Model

| Epilepsy Model | Key Findings | Neuroprotective Effects |

| Kainate-Induced Seizures in Rats | Significantly delayed seizure onset. nih.gov | Prevented kainate-induced lesions in the piriform cortex. nih.gov |

| Reduced the total time spent in seizures. nih.gov | Protected hippocampal pyramidal cells in the CA1 area. nih.gov |

Translational and Clinical Development of L 4 Chlorokynurenine

Early Phase Clinical Investigations

Early-phase clinical development for L-4-chlorokynurenine involved randomized, double-blind, placebo-controlled studies in healthy volunteers to determine the compound's safety and pharmacokinetic profile. nih.gov Phase 1 studies, including single ascending dose and multiple ascending dose trials, assessed a wide range of oral doses. nih.gov

These initial studies demonstrated that L-4-chlorokynurenine is readily absorbed after oral administration. nih.gov Pharmacokinetic analyses showed that the compound has a consistent mean half-life of approximately 1.73 to 1.82 hours across different dose levels. nih.govnih.gov The time to reach peak plasma concentration (Tmax) increased with higher doses, and the maximum concentration (Cmax) reached 64.4 µg/mL in the highest dose group (1440 mg). nih.govnih.gov Across these studies involving an aggregate of 86 participants, L-4-chlorokynurenine was found to be safe and well-tolerated, with no reported psychotomimetic (ketamine-like) side effects. nih.govnih.gov

Table 1: Pharmacokinetic Parameters of L-4-Chlorokynurenine in Healthy Volunteers

| Parameter | Value | Dose Group | Source |

|---|---|---|---|

| Mean Half-Life (t½) | ~1.73 - 1.82 hours | Multiple Doses | nih.govnih.gov |

| Mean Max. Concentration (Cmax) | 64.4 µg/mL | 1440 mg | nih.govnih.gov |

| Mean Time to Peak (Tmax) | ~2 hours | 1440 mg | nih.gov |

To confirm that L-4-chlorokynurenine was engaging its intended target (the NMDA receptor) in the central nervous system, clinical studies incorporated several advanced biomarker assessments. nih.govnih.gov These pharmacodynamic evaluations were crucial to understanding the drug's mechanism of action in humans. nih.gov The methods included:

¹H-Magnetic Resonance Spectroscopy (¹H-MRS): This non-invasive imaging technique was used to measure levels of glutamate (B1630785), a key neurotransmitter modulated by NMDA receptors, in the brain. nih.govnih.gov

Resting-State Functional Magnetic Resonance Imaging (rsfMRI): This was employed to assess changes in brain network connectivity, which can be altered by NMDA receptor antagonists. nih.govnih.gov

Plasma and Cerebrospinal Fluid (CSF) Analysis: Samples were collected to measure concentrations of L-4-chlorokynurenine and its metabolites, including 7-Cl-KYNA, to track its conversion and presence in the central nervous system. nih.govnih.gov

Despite the robust design of these studies, the administration of L-4-chlorokynurenine did not lead to significant changes in brain glutamate levels, rsfMRI connectivity, or peripheral and central kynurenine (B1673888) metabolite measures when compared to placebo. nih.govnih.gov This lack of a detectable biological signal corresponded with the absence of clinical antidepressant effects in the trials. nih.gov

Clinical Efficacy Studies in Major Depressive Disorder

Based on promising preclinical data, L-4-chlorokynurenine advanced to Phase 2 clinical trials for the treatment of Major Depressive Disorder (MDD). wikipedia.orgresearchgate.net A key study (NCT02484456) was a randomized, placebo-controlled, double-blind, crossover trial involving 19 participants with treatment-resistant depression (TRD). nih.govnih.gov In this trial, patients received L-4-chlorokynurenine monotherapy or a placebo for 14 days. nih.gov

Table 2: Summary of Phase 2 Trial (NCT02484456) in Treatment-Resistant Depression

| Feature | Description | Source |

|---|---|---|

| Study Design | Randomized, placebo-controlled, double-blind, crossover | nih.govnih.gov |

| Participants | 19 individuals with treatment-resistant depression | nih.gov |

| Intervention | L-4-chlorokynurenine monotherapy vs. Placebo | nih.gov |

| Duration | 14 days | nih.govnih.gov |

| Primary Outcome | Hamilton Depression Rating Scale (HDRS) score | nih.govnih.gov |

| Result | No significant difference in depressive symptoms vs. placebo | nih.govnih.gov |

The failure of L-4-chlorokynurenine to demonstrate antidepressant efficacy in clinical trials prompted a re-evaluation of its properties and the trial designs. nih.gov One major limitation identified was that the doses and treatment duration studied may have been insufficient to achieve a therapeutic effect. nih.govnih.gov

Further research has explored other factors that could influence the metabolism and distribution of L-4-chlorokynurenine. This includes the role of transporters and enzymes. nih.gov For instance, a novel acetylated metabolite, N-acetyl-4-Cl-KYN, was identified, and its interaction with drug transporters was investigated. nih.gov Pharmacogenetic analyses were conducted to determine if genetic variations could explain inter-individual differences in drug metabolism. nih.gov This research found that a single nucleotide polymorphism (SNP) in the N-acetyltransferase 8 (NAT8) gene was linked to the plasma levels of the acetylated metabolite, while a SNP in the SLC7A5 transporter gene was associated with plasma levels of the active metabolite, 7-Cl-KYNA. nih.gov These findings suggest that individual genetic differences could impact the conversion of the prodrug and the availability of its active form, potentially influencing clinical outcomes. nih.gov

Ongoing and Future Clinical Directions for L-4-Chlorokynurenine

Following the unsuccessful Phase 2 trials for depression, the focus of L-4-chlorokynurenine's development has shifted. wikipedia.orgnih.gov While its potential as a rapid-acting antidepressant in humans was not realized under the tested conditions, its mechanism of action and safety profile support its investigation for other central nervous system disorders. businesswire.com

Preclinical studies have suggested potential efficacy in treating neuropathic pain, seizures, and levodopa-induced dyskinesia (LID) in Parkinson's disease. wikipedia.orgbusinesswire.comvistagen.com The U.S. Food and Drug Administration (FDA) has granted Fast Track designation for the development of L-4-chlorokynurenine as a non-opioid treatment for neuropathic pain. businesswire.comvistagen.com In 2020, the FDA also cleared an Investigational New Drug (IND) application for a Phase 2 trial to study the compound for LID. practicalneurology.com

Current strategies are also exploring ways to enhance the central nervous system bioavailability of the active metabolite, 7-Cl-KYNA. nih.govvistagen.com One such approach is the combination of L-4-chlorokynurenine with probenecid (B1678239), a drug that can inhibit transporters responsible for removing 7-Cl-KYNA from the brain. nih.govvistagen.com An exploratory Phase 1B drug-drug interaction study of this combination is currently underway. vistagen.com This new direction aims to optimize the delivery of the active compound to its target in the brain, potentially unlocking its therapeutic potential for various neurological conditions. nih.govvistagen.com

Investigational Applications in Levodopa-Induced Dyskinesia

L-4-Chlorokynurenine, also known as AV-101, has been explored as a potential treatment for levodopa-induced dyskinesia (LID), a common and debilitating complication arising from long-term levodopa (B1675098) therapy in Parkinson's disease patients. The scientific rationale for this application is based on the compound's mechanism of action. L-4-chlorokynurenine is a prodrug that, after administration, crosses the blood-brain barrier and is converted by astrocytes into its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA). mdsabstracts.org This active metabolite is a potent and selective antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. nih.govclinconnect.io Overactivity of the glutamatergic system and NMDA receptors has been implicated in the pathophysiology of LID. mdsabstracts.org By modulating this hyperactivity, 7-Cl-KYNA is hypothesized to alleviate dyskinetic movements.

Preclinical research has provided evidence supporting the potential of L-4-chlorokynurenine in managing LID. Studies in a well-established non-human primate model of Parkinson's disease (MPTP-lesioned monkeys) have demonstrated that L-4-chlorokynurenine can significantly reduce LID without compromising the primary antiparkinsonian effects of levodopa. mdsabstracts.orgnih.govclinconnect.io In one such study, the administration of AV-101 in combination with levodopa resulted in a notable reduction in the mean dyskinesia score by 27-29%. nih.gov This effect was achieved while maintaining the antiparkinsonian benefits of levodopa. mdsabstracts.orgnih.gov

These promising preclinical findings prompted further clinical investigation. The U.S. Food and Drug Administration (FDA) cleared an Investigational New Drug (IND) application for L-4-chlorokynurenine, paving the way for a Phase 2 clinical trial to assess its efficacy and safety in Parkinson's disease patients with LID. practicalneurology.com The planned trial is a randomized, double-blind, placebo-controlled, crossover, proof-of-concept study. clinconnect.io

| Preclinical Study on L-4-Chlorokynurenine for Levodopa-Induced Dyskinesia | |

| Model | MPTP-lesioned non-human primates |

| Compound | L-4-Chlorokynurenine (AV-101) |

| Key Finding | Reduction in mean dyskinesia score by 27-29% when co-administered with levodopa. nih.gov |

| Impact on Levodopa Efficacy | The antiparkinsonian activity of levodopa was maintained. mdsabstracts.orgnih.gov |

| Significance | Provided a strong rationale for advancing to clinical trials in humans. |

| Phase 2 Clinical Trial Design for L-4-Chlorokynurenine in Levodopa-Induced Dyskinesia | |

| Study Type | Randomized, double-blind, placebo-controlled, crossover, proof-of-concept clinconnect.io |

| Population | Parkinson's disease patients with levodopa-induced dyskinesia clinconnect.io |

| Investigational Drug | L-4-Chlorokynurenine (AV-101) clinconnect.io |

| Objective | To evaluate the efficacy and safety of AV-101 in treating LID. |

Strategies for Enhancing Central Nervous System Exposure in Clinical Settings (e.g., Co-administration with Probenecid)

A significant challenge in the clinical development of L-4-chlorokynurenine is ensuring that a sufficient concentration of its active metabolite, 7-Cl-KYNA, reaches the target sites within the central nervous system (CNS). While L-4-chlorokynurenine itself readily crosses the blood-brain barrier, 7-Cl-KYNA is actively removed from the brain. nih.govacs.org This rapid efflux is mediated by specific transporters, namely organic anion transporters OAT1/3 (SLC22A6 and SLC22A8) and multidrug resistance-associated protein 4 (MRP4 or ABCC4). nih.govacs.org

To counteract this rapid clearance and thereby enhance the therapeutic potential of L-4-chlorokynurenine, researchers have investigated the co-administration of probenecid. nih.govacs.org Probenecid is an inhibitor of organic anion transporters. nih.gov By blocking the action of OAT1/3 and MRP4, probenecid effectively traps 7-Cl-KYNA within the brain, leading to a substantial increase in its concentration. nih.govacs.org

Microdialysis studies in preclinical models have demonstrated the profound impact of this strategy. The co-administration of probenecid with L-4-chlorokynurenine resulted in a dose-dependent and significant elevation of 7-Cl-KYNA levels in the prefrontal cortex, with an increase of as much as 885-fold observed. nih.govacs.org This finding highlights a promising and clinically applicable strategy to boost the bioavailability and potential efficacy of L-4-chlorokynurenine in treating CNS disorders.

| Mechanism of Probenecid Action on 7-Cl-KYNA Brain Concentration | |

| Target Transporters | Organic Anion Transporters (OAT1/3) and Multidrug Resistance-Associated Protein 4 (MRP4) nih.govacs.org |

| Action of Probenecid | Inhibition of OAT1/3 and MRP4 nih.gov |

| Effect on 7-Cl-KYNA | Blocks the efflux of 7-Cl-KYNA from the brain. nih.govacs.org |

| Outcome | Significant increase in the concentration of 7-Cl-KYNA in the central nervous system. nih.govacs.org |

| Impact of Probenecid Co-administration on 7-Cl-KYNA Levels | |

| Study Type | Preclinical microdialysis studies nih.govacs.org |

| Brain Region Measured | Prefrontal Cortex nih.govacs.org |

| Observed Increase in 7-Cl-KYNA Concentration | Up to 885-fold (dose-dependent) nih.govacs.org |

| Clinical Implication | Potential to enhance the therapeutic efficacy of L-4-Chlorokynurenine for CNS disorders. |

Interplay of L 4 Chlorokynurenine with the Endogenous Kynurenine Pathway

L-4-Chlorokynurenine as a Modulator of Tryptophan Metabolism

Once in the central nervous system (CNS), L-4-Cl-KYN is converted by enzymes within astrocytes into metabolites that directly influence the balance of the kynurenine (B1673888) pathway. wikipedia.orgnih.gov This modulation occurs primarily through two key metabolites: 7-chlorokynurenic acid (7-Cl-KYNA) and 4-chloro-3-hydroxy-anthranilic acid (4-Cl-3-HAA). wikipedia.orgnih.gov

L-4-Chlorokynurenine does not directly influence the biosynthesis of the endogenous neuroprotectant, kynurenic acid (KYNA). Instead, it serves as a precursor to a more potent synthetic analogue, 7-chlorokynurenic acid (7-Cl-KYNA). wikipedia.orgnih.gov In the brain, L-4-Cl-KYN is enzymatically converted by kynurenine aminotransferase (KAT) in astrocytes to 7-Cl-KYNA. wikipedia.org

7-Cl-KYNA is a potent and selective competitive antagonist of the glycine (B1666218) co-agonist site on the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govmedchemexpress.com Its action mimics that of the endogenous KYNA but with greater potency. nih.gov By acting as a powerful NMDA receptor antagonist, 7-Cl-KYNA can counteract the excitotoxic effects of other kynurenine pathway metabolites, a key mechanism in its therapeutic potential. nih.gov

L-4-Cl-KYN also influences the neurotoxic branch of the kynurenine pathway. Another identified metabolite, 4-chloro-3-hydroxy-anthranilic acid (4-Cl-3-HAA), has been shown to inhibit the enzyme 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO). wikipedia.orgnih.gov This enzyme is critical for the synthesis of the excitotoxic metabolite quinolinic acid (QUIN) from its precursor, 3-hydroxyanthranilic acid (3-HAA). nih.govnih.gov

By inhibiting 3-HAAO, 4-Cl-3-HAA effectively reduces the production of QUIN. nih.gov This is significant because elevated levels of QUIN are associated with neurotoxicity and are implicated in the pathology of several neurodegenerative and psychiatric disorders. nih.govmdpi.com Therefore, L-4-Cl-KYN exerts a dual effect: it not only generates a potent neuroprotective agent (7-Cl-KYNA) but also reduces the formation of a key neurotoxic agent (QUIN). wikipedia.orgnih.gov

Interactive Table 1: Comparative Effects of L-4-Cl-KYN Metabolites and Endogenous Kynurenine Pathway Metabolites

| Metabolite | Source | Primary Action | Effect on Neuronal Activity |

| Kynurenic Acid (KYNA) | Endogenous | NMDA Receptor Antagonist (Glycine Site) | Neuroprotective, Reduces Excitotoxicity |

| 7-Chlorokynurenic Acid (7-Cl-KYNA) | From L-4-Cl-KYN | Potent NMDA Receptor Antagonist (Glycine Site) | Potently Neuroprotective, Reduces Excitotoxicity |

| Quinolinic Acid (QUIN) | Endogenous | NMDA Receptor Agonist | Neurotoxic, Excitotoxic |

| 4-Chloro-3-hydroxy-anthranilic Acid (4-Cl-3-HAA) | From L-4-Cl-KYN | Inhibitor of 3-HAAO | Reduces QUIN synthesis, Indirectly Neuroprotective |

Role of L-4-Chlorokynurenine in Neuroinflammation and Immune Response

Neuroinflammation is a critical factor in the pathology of many CNS disorders and is known to dysregulate the kynurenine pathway. nih.gov The interplay between inflammatory signals and tryptophan metabolism creates an environment that often favors the production of neurotoxic metabolites.

Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), are potent activators of the enzyme indoleamine 2,3-dioxygenase (IDO). researchgate.net IDO is the first and rate-limiting enzyme in the kynurenine pathway. researchgate.net During an immune response, cytokine-driven IDO activation shunts tryptophan metabolism away from serotonin (B10506) production and towards the kynurenine pathway. wikipedia.org

This inflammatory state preferentially upregulates the branch of the pathway leading to the production of 3-hydroxykynurenine (3-HK) and ultimately the neurotoxin quinolinic acid (QUIN) in microglia and infiltrating macrophages. mdpi.comfrontiersin.org This shift contributes to a neurotoxic environment. L-4-Cl-KYN intervenes in this process by providing its metabolites, 7-Cl-KYNA and 4-Cl-3-HAA. 7-Cl-KYNA can directly antagonize the excitotoxic effects of the elevated QUIN at the NMDA receptor, while 4-Cl-3-HAA can limit the synthesis of new QUIN molecules. wikipedia.orgnih.gov This modulation can help restore balance to a pathway disrupted by inflammatory signals.

The brain and immune system are in constant communication, and their interactions are pivotal in maintaining CNS health. frontiersin.org In many CNS disorders, a feed-forward loop exists where neuronal damage triggers an immune response (neuroinflammation), which in turn exacerbates neuronal damage, partly through the kynurenine pathway. nih.gov Activated microglia and astrocytes release cytokines that drive the production of neurotoxic kynurenine metabolites.

L-4-Cl-KYN's mechanism of action is directly relevant to breaking this cycle. By generating the potent neuroprotective antagonist 7-Cl-KYNA, it can shield neurons from the excitotoxic assault mediated by QUIN during neuroinflammatory episodes. nih.gov Furthermore, by reducing QUIN synthesis via 4-Cl-3-HAA, it may lessen the inflammatory stimulus itself, as QUIN is known to be pro-inflammatory. nih.govmdpi.com This dual action suggests that L-4-Cl-KYN could be a valuable tool for mitigating the harmful consequences of neuroimmune activation in various CNS conditions.

Kynurenine Pathway Dysregulation in Psychiatric and Neurological Conditions and L-4-Chlorokynurenine Intervention

Dysregulation of the kynurenine pathway is a consistent finding across a spectrum of psychiatric and neurological disorders, including major depressive disorder (MDD), schizophrenia, and Huntington's disease. nih.govmdpi.comnih.gov The common feature is often an imbalance between the neuroprotective and neurotoxic arms of the pathway. nih.govkcl.ac.uk

In MDD, studies have pointed to a shift towards the neurotoxic branch, with evidence of increased QUIN levels which may correlate with symptom severity. wikipedia.orgnih.gov Conversely, schizophrenia has been associated with elevated levels of the NMDA receptor antagonist KYNA in the cerebrospinal fluid, potentially contributing to the glutamate (B1630785) hypofunction hypothesis of the disorder. nih.govnih.gov In neurodegenerative diseases like Huntington's, elevated brain QUIN is a well-established finding, contributing directly to neuronal cell death. mdpi.com

L-4-Cl-KYN represents a targeted intervention strategy for conditions characterized by an excess of QUIN-mediated excitotoxicity. By delivering its active metabolite, 7-Cl-KYNA, directly to the CNS, it offers a way to potently block the NMDA receptors that QUIN over-activates, thereby preventing downstream neurotoxic cascades. nih.govnih.gov This approach has shown efficacy in preclinical models of depression and neurodegeneration. wikipedia.org The ability of its other metabolite, 4-Cl-3-HAA, to inhibit the production of QUIN further strengthens its potential as a therapeutic intervention designed to correct the pathological imbalance of the kynurenine pathway. wikipedia.orgnih.gov

Interactive Table 2: Kynurenine Pathway Dysregulation in Select CNS Disorders

| Disorder | Key Metabolite Alterations | Implied Pathophysiology |

| Major Depressive Disorder (MDD) | Decreased Kynurenic Acid (KYNA); Potentially increased Quinolinic Acid (QUIN). nih.govkcl.ac.uk | Shift towards neurotoxic branch; increased excitotoxicity. kcl.ac.uk |

| Schizophrenia | Increased Kynurenic Acid (KYNA) in CSF. nih.gov | NMDA receptor hypofunction. nih.gov |

| Huntington's Disease | Increased Quinolinic Acid (QUIN) in the cortex and striatum. mdpi.com | Excitotoxic neuronal death. mdpi.com |

| Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) | Increased Kynurenine (KYN); Lower downstream metabolites (e.g., QUIN). nih.gov | Inflammation-driven pathway dysregulation. nih.gov |

Advanced Methodological Approaches in L 4 Chlorokynurenine Research

In Vitro and Ex Vivo Pharmacological Characterization

In vitro and ex vivo studies have been fundamental in characterizing the molecular targets and enzymatic interactions of 4-Cl-KYN and its metabolites.

Receptor Binding and Functional Assays

The primary mechanism of action of 4-Cl-KYN is mediated through its active metabolite, 7-Cl-KYNA. nih.govwikipedia.org Receptor binding and functional assays have established that 7-Cl-KYNA is a potent and selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. medchemexpress.comnih.gov Radioligand binding experiments have demonstrated that 7-Cl-KYNA exhibits a high affinity for the strychnine-insensitive glycine binding site, with significantly lower affinity for the primary glutamate (B1630785) binding site or other glutamate receptor subtypes like quisqualate and kainate receptors. nih.gov Functional assays, such as whole-cell patch-clamp recordings from cultured rat cortical neurons, have confirmed this selectivity. nih.gov In these studies, the inhibitory effects of 7-Cl-KYNA on NMDA-induced currents were reversible by increasing the concentration of glycine, but not by increasing the concentration of NMDA itself. nih.gov Conversely, 4-Cl-KYN itself shows a notable lack of affinity for a wide array of potential targets, underscoring its role as a prodrug. researchgate.net

| Compound | Target | Assay Type | Affinity (IC₅₀/Kᵢ) | Species |

| 7-Chlorokynurenic acid (7-Cl-KYNA) | NMDA Receptor Glycine Site | Radioligand Binding ([³H]glycine) | IC₅₀ = 0.56 µM medchemexpress.comnih.gov | Rat |

| 7-Chlorokynurenic acid (7-Cl-KYNA) | NMDA Receptor Glycine Site | Functional Assay (inhibition of glycine-induced [³H]TCP binding) | Kᵢ = 0.4-1.0 µM nih.gov | - |

| 7-Chlorokynurenic acid (7-Cl-KYNA) | NMDA Recognition Site | Radioligand Binding | IC₅₀ = 169 µM nih.gov | Rat |

| 7-Chlorokynurenic acid (7-Cl-KYNA) | Quisqualate Receptor | Radioligand Binding | IC₅₀ = 153 µM nih.gov | Rat |

| 7-Chlorokynurenic acid (7-Cl-KYNA) | Kainate Receptor | Radioligand Binding | IC₅₀ > 1000 µM nih.gov | Rat |

| L-4-Chlorokynurenine (4-Cl-KYN) | Various Targets (e.g., other receptors, transporters) | Binding Assays | >10 µM researchgate.net | - |

Enzyme Activity and Inhibition Studies

The metabolic conversion of 4-Cl-KYN is a critical step in its pharmacological activity. In the central nervous system, 4-Cl-KYN is converted to the active antagonist 7-Cl-KYNA by the enzyme kynurenine (B1673888) aminotransferase (KAT), which is present in astrocytes. wikipedia.orgnih.govresearchgate.net This biotransformation is essential for its therapeutic action within the brain. wikipedia.org

Furthermore, another metabolite of 4-Cl-KYN, 4-chloro-3-hydroxyanthranilic acid, has been identified as a potent, competitive inhibitor of 3-hydroxyanthranilic acid oxidase (3-HAAO). wikipedia.orgnih.govnih.gov This enzyme is responsible for the synthesis of the excitotoxic quinolinic acid. nih.govnih.gov Inhibition of 3-HAAO by this metabolite provides an additional, distinct mechanism that could contribute to neuroprotective effects. wikipedia.org In vitro studies using purified 3-HAAO have quantified the inhibitory potency of this halogenated metabolite. nih.gov

| Compound | Enzyme | Action | Potency (Kᵢ) | Source |

| 4-chloro-3-hydroxyanthranilic acid | 3-hydroxyanthranilic acid oxidase (3-HAAO) | Competitive Inhibition | Kᵢ = 6 nM nih.gov | Rat Liver |

| L-4-Chlorokynurenine (4-Cl-KYN) | Kynurenine Aminotransferase (KAT) | Substrate | - | Brain (Astrocytes) wikipedia.orgnih.gov |

Transporter Interaction Profiling

The ability of 4-Cl-KYN to reach its site of action in the central nervous system is dependent on specific transporters. Research has shown that 4-Cl-KYN is a substrate for the large neutral amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier. wikipedia.orgnih.gov The kinetic parameters for this transport have been determined, highlighting an efficient uptake mechanism. nih.gov In contrast, its acetylated metabolite, N-acetyl-4-Cl-KYN, does not appear to interact with or inhibit LAT1, ensuring that the parent prodrug's uptake is not hindered. nih.gov

The active metabolite, 7-Cl-KYNA, is a substrate for renal organic anion transporters (OATs), which are involved in its excretion. nih.govbiorxiv.org Specifically, it has been shown that kynurenic acid interacts with human OAT1 and OAT3. nih.gov Additionally, 7-Cl-KYNA has been identified as a potent inhibitor of vesicular glutamate transporters, which could modulate glutamatergic neurotransmission. medchemexpress.comwikipedia.org

| Compound | Transporter | Interaction Type | Kinetic Parameter |

| L-4-Chlorokynurenine (4-Cl-KYN) | Large Neutral Amino Acid Transporter 1 (LAT1) | Substrate (Uptake) | Kₘ = 105 µM; Vₘₐₓ = 16.9 nmol/min/g nih.gov |

| 7-Chlorokynurenic acid (7-Cl-KYNA) | Vesicular Glutamate Transporter | Inhibition | Kᵢ = 0.59 µM medchemexpress.comwikipedia.org |

| Kynurenic Acid (structurally related) | Human Organic Anion Transporter 1 (hOAT1) | Substrate (Uptake) / Inhibition | Kₘ = 5.06 µM / IC₅₀ = 12.9 µM nih.gov |

| Kynurenic Acid (structurally related) | Human Organic Anion Transporter 3 (hOAT3) | Substrate (Uptake) / Inhibition | Kₘ = 4.86 µM / IC₅₀ = 7.76 µM nih.gov |

| N-acetyl-4-chlorokynurenine | Large Neutral Amino Acid Transporter 1 (LAT1) | No Inhibition/Interaction | - nih.gov |

| N-acetyl-4-chlorokynurenine | Organic Anion Transporter 1 (OAT1) / Organic Anion Transporter 2 (OAT2) | Inhibition | - nih.gov |

In Vivo Preclinical Models and Behavioral Phenotyping

In vivo studies using rodent models have been instrumental in evaluating the behavioral effects of 4-Cl-KYN in conditions relevant to human central nervous system disorders.

Rodent Models for Affective, Cognitive, and Motor Disorders

4-Cl-KYN has demonstrated significant efficacy in various rodent models of depression. In the mouse forced swim test and tail suspension test, acute administration of 4-Cl-KYN reduced immobility time, an effect comparable to the rapid-acting antidepressant ketamine. researchgate.netnih.govnih.gov It also reduced the latency to feed in the novelty-suppressed feeding test, another measure of antidepressant-like activity. researchgate.net These effects were shown to be dependent on the antagonism of the NMDA/glycineB site. researchgate.netnih.gov

The compound has also been assessed in models of neuropathic and inflammatory pain. nih.gov In rats, 4-Cl-KYN produced dose-dependent antihyperalgesia in models including intraplantar formalin-evoked flinching, thermal escape after carrageenan-induced inflammation, and mechanical allodynia following sciatic nerve ligation. nih.govresearchgate.net These antinociceptive effects were achieved at doses that produce brain concentrations of 7-Cl-KYNA exceeding its IC₅₀ at the NMDA receptor's glycine site. nih.gov

Furthermore, in a primate model of Parkinson's disease, 4-Cl-KYN was shown to reduce L-Dopa-induced dyskinesias in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned monkeys, suggesting potential utility in motor disorders. mdpi.com

Advanced Neurophysiological and Neurochemical Assessments

To understand the in vivo consequences of 4-Cl-KYN administration on brain chemistry and function, advanced analytical techniques have been employed. In vivo microdialysis in the hippocampus of freely moving mice has been used to directly measure the conversion of systemically administered 4-Cl-KYN into its active metabolite, 7-Cl-KYNA, within the brain. nih.govresearchgate.net This technique provides crucial pharmacokinetic and pharmacodynamic data, confirming that the prodrug effectively delivers the active compound to the target organ.

Electrophysiological studies have provided further insight into the functional antagonism of NMDA receptors. Ex vivo patch-clamp recordings from rat hippocampal slices have been used to measure NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). nih.gov Studies on cultured cortical neurons have demonstrated that 7-Cl-KYNA non-competitively inhibits NMDA-induced currents. nih.gov These neurophysiological assessments confirm that the levels of 7-Cl-KYNA achieved in the brain following 4-Cl-KYN administration are sufficient to modulate NMDA receptor function, which is believed to underlie its behavioral effects. nih.govresearchgate.net

Genetic and Biosynthetic Research Methodologies

Understanding the genetic factors that influence the response to L-4-chlorokynurenine and the compound's natural origins are critical areas of research, employing pharmacogenetic and biosynthetic approaches.

Pharmacogenetic Analysis of Drug Response and Metabolism

Pharmacogenetics investigates how genetic variations influence drug response and metabolism. For L-4-chlorokynurenine, this research aims to identify genetic markers that could predict patient response or metabolic profile. nih.govbiorxiv.org

A key metabolic pathway for L-4-Cl-KYN involves N-acetylation to form N-acetyl-4-Cl-KYN. nih.govbiorxiv.org Pharmacogenetic analysis of clinical trial data identified a single nucleotide polymorphism (SNP) in the N-acetyltransferase 8 (NAT8) gene (rs13538) that was linked to the plasma levels of N-acetyl-4-Cl-KYN relative to the parent compound. nih.govbiorxiv.org This suggests that an individual's NAT8 genotype could influence the metabolic fate of L-4-Cl-KYN.

Furthermore, another SNP in the SLC7A5 gene (rs28582913), which codes for the large neutral amino acid transporter 1 (LAT1) responsible for transporting L-4-Cl-KYN across the blood-brain barrier, was associated with plasma levels of the active metabolite, 7-Cl-KYNA. nih.govbiorxiv.org These findings indicate that genetic variations in both metabolic enzymes and transporters can affect the pharmacokinetics of L-4-Cl-KYN and its active metabolite. nih.govbiorxiv.org Such pharmacogenetic associations could be valuable in the future development and personalization of therapies involving this compound. nih.gov

Table 3: Pharmacogenetic Associations in L-4-Chlorokynurenine Research

| Gene | SNP | Associated Finding | Potential Implication | Source |

|---|---|---|---|---|

| NAT8 (N-acetyltransferase 8) | rs13538 | Linked to plasma levels of N-acetyl-4-Cl-KYN relative to 4-Cl-KYN. | Influences the rate of N-acetylation of the prodrug. | nih.govbiorxiv.org |

| SLC7A5 (Solute Carrier Family 7 Member 5) | rs28582913 | Associated with plasma levels of the active metabolite, 7-Cl-KYNA. | May affect transport of the prodrug across the blood-brain barrier, influencing the amount available for conversion to the active form. | nih.govbiorxiv.org |

Elucidation of L-4-Chlorokynurenine Biosynthetic Pathways

While L-4-chlorokynurenine has been developed as a synthetic prodrug, it has also been discovered as a natural product. nih.govnih.govresearchgate.net Research has focused on uncovering the enzymatic pathway responsible for its biosynthesis in nature.

The natural conversion of L-tryptophan to L-4-Cl-Kyn was discovered in the marine bacterium Saccharomonospora sp. CNQ-490, where it is a component of the lipopeptide antibiotic taromycin. nih.govnih.govresearchgate.net The biosynthetic pathway is catalyzed by a sequence of four enzymes. nih.govnih.gov

The process is initiated by a flavin-dependent tryptophan chlorinase, Tar14, along with its flavin reductase partner, Tar15. nih.govnih.gov This step performs the key chlorination of L-tryptophan. Subsequently, the pathway involves the first-ever described tryptophan 2,3-dioxygenase (Tar13) and kynurenine formamidase (Tar16) that show selectivity for chlorinated substrates. nih.govnih.gov The discovery of these enzymes and their substrate promiscuity opens avenues for their use as biocatalysts in chemoenzymatic synthesis. nih.gov This biosynthetic research provides a sustainable, enzymatic route to a neuroactive compound, contrasting with traditional synthetic chemistry methods. technologypublisher.com

Table 4: Enzymes in the Biosynthetic Pathway of L-4-Chlorokynurenine

| Enzyme | Function | Significance | Source |

|---|---|---|---|

| Tar14 (Tryptophan Chlorinase) | Catalyzes the chlorination of L-tryptophan. | Initiates the biosynthetic pathway. A flavin-dependent halogenase. | nih.govnih.gov |

| Tar15 (Flavin Reductase) | Provides the reduced flavin cofactor required by Tar14. | Essential partner for the initial chlorination step. | nih.govnih.gov |

| Tar13 (Tryptophan 2,3-dioxygenase) | Converts 4-chloro-L-tryptophan to 4-chloro-N-formylkynurenine. | First identified TDO homolog that is selective for a chlorinated substrate. | nih.govnih.gov |

| Tar16 (Kynurenine Formamidase) | Converts 4-chloro-N-formylkynurenine to L-4-chlorokynurenine. | First identified kynurenine formamidase homolog that preferentially accepts a chlorinated substrate. | nih.govnih.gov |

Perspectives on L 4 Chlorokynurenine: Challenges, Opportunities, and Future Trajectories

Critical Analysis of Clinical Trial Outcomes and Limitations

L-4-chlorokynurenine (also known as AV-101) was developed as a prodrug to overcome the poor blood-brain barrier penetration of its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), a potent antagonist at the glycine (B1666218) co-agonist site of the NMDA receptor. nih.govwikipedia.org Preclinical studies in rodent models showed that L-4-chlorokynurenine produced rapid and sustained antidepressant-like effects, comparable to ketamine, but without the associated psychotomimetic side effects. nih.govresearchgate.net This promising preclinical profile led to its investigation in human clinical trials for treatment-resistant depression (TRD).

However, a Phase II clinical trial designed to assess the efficacy of L-4-chlorokynurenine in TRD did not meet its primary endpoint. The randomized, placebo-controlled, crossover study involving 19 participants found no significant difference in treatment effects between L-4-chlorokynurenine and placebo on the Hamilton Depression Rating Scale scores. nih.govoup.com

Several limitations of this trial are critical to consider when interpreting the results:

Small Sample Size: With only 19 participants, the trial may have been underpowered to detect a modest but clinically significant antidepressant effect. nih.gov

Dosing and Duration: The study administered daily oral doses for a total of 14 days. nih.govoup.com It is possible that the doses used were insufficient to achieve the necessary therapeutic concentrations of 7-Cl-KYNA in the brain or that a longer treatment duration is required for clinical efficacy in this patient population.

Patient Population: The trial enrolled individuals with TRD, a patient group known for its heterogeneity and high placebo response rates, which complicates the assessment of novel therapeutic agents. nih.gov

Despite the lack of efficacy in this specific trial, the compound was found to be safe and well-tolerated, with minimal adverse events reported. nih.govoup.com This outcome underscores the challenge of translating promising preclinical findings into clinical success, particularly in complex disorders like depression, and highlights the need for further studies to optimize dosing and patient selection.

Table 1: Summary of Key L-4-Chlorokynurenine (AV-101) Clinical Trial for Treatment-Resistant Depression

| Parameter | Details | Reference |

|---|---|---|

| Study Identifier | NCT02484456 | nih.gov |

| Phase | II | wikipedia.org |

| Indication | Treatment-Resistant Depression (TRD) | nih.govnih.gov |

| Design | Randomized, placebo-controlled, double-blind, crossover | nih.govoup.com |

| Participants | 19 | nih.gov |

| Primary Outcome | No significant improvement in Hamilton Depression Rating Scale (HDRS) score compared to placebo. | nih.govoup.com |

| Conclusion | L-4-chlorokynurenine monotherapy showed no antidepressant effects at the studied doses and duration. | nih.govoup.com |

| Key Limitation | Small study size and questions regarding optimal CNS exposure of the active metabolite. | nih.gov |

Strategies for Optimizing Efficacy and Central Nervous System Exposure

The clinical trial results for L-4-chlorokynurenine have shifted focus toward strategies aimed at optimizing the delivery and concentration of its active metabolite, 7-Cl-KYNA, within the CNS. L-4-chlorokynurenine itself is designed to leverage the large neutral amino acid transporter 1 (LAT1) to cross the blood-brain barrier, after which it is converted to 7-Cl-KYNA by kynurenine (B1673888) aminotransferase (KAT) in astrocytes. wikipedia.orgnih.gov However, achieving therapeutic concentrations at the target site remains a significant hurdle.

Key strategies to enhance CNS exposure and efficacy include:

Co-administration with Transport Inhibitors: One promising approach involves the co-administration of L-4-chlorokynurenine with probenecid (B1678239). Probenecid is an inhibitor of organic anion transporters (OATs) which are involved in the efflux of compounds from the CNS and the renal excretion of metabolites. nih.gov Preclinical studies demonstrated that this combination could dramatically increase the brain concentration of 7-Cl-KYNA. nih.gov A clinical trial is underway to investigate if this strategy can boost CNS levels of the active metabolite in humans. nih.gov

Pharmacogenetic-Guided Dosing: Recent research has identified genetic variations that influence the metabolism and distribution of L-4-chlorokynurenine. nih.gov A single nucleotide polymorphism (SNP) in the N-acetyltransferase 8 (NAT8) gene is linked to the levels of a novel metabolite, N-acetyl-4-Cl-KYN, while an SNP in the gene for the transporter SLC7A5 is associated with plasma levels of the active metabolite, 7-Cl-KYNA. nih.gov This suggests that a pharmacogenetics-based approach could help in personalizing treatment to optimize drug exposure. nih.gov

Alternative Delivery Systems: While L-4-chlorokynurenine was designed for oral administration, exploring alternative delivery routes could potentially improve CNS bioavailability. However, the current focus remains on optimizing the oral prodrug approach. The development of AV-101 as an inhaled formulation of imatinib (B729) for pulmonary arterial hypertension (a different compound and indication) showcases how delivery systems can be tailored to maximize local drug concentration while minimizing systemic exposure, a concept that could theoretically be applied to other CNS drugs. aerovatetx.comnih.goversnet.org

Optimizing CNS drug exposure is a central challenge in neurotherapeutics. Success often depends on a multi-pronged approach that considers physicochemical properties, active transport mechanisms, and metabolic pathways. nih.govresearchgate.net

Exploring Uncharted Therapeutic Domains for L-4-Chlorokynurenine

While the initial focus for L-4-chlorokynurenine was on depression, its mechanism of action as an NMDA receptor antagonist suggests potential applicability across a range of neurological disorders characterized by glutamatergic dysregulation. wikipedia.orgwikipedia.org Preclinical evidence supports the exploration of L-4-chlorokynurenine in several other therapeutic areas.

Potential alternative indications include:

Levodopa-Induced Dyskinesia (LID): In 2020, the FDA cleared an Investigational New Drug (IND) application for a Phase 2 clinical trial of L-4-chlorokynurenine for treating LID in patients with Parkinson's disease. practicalneurology.com This is based on successful preclinical studies in a primate model of LID. practicalneurology.com

Neuropathic Pain: Animal models of peripheral nerve injury and tissue inflammation have shown that L-4-chlorokynurenine has potent antihyperalgesic effects without significant side effects, making it a candidate for treating neuropathic pain. wikipedia.orggrantome.com

Epilepsy: In a rat model, L-4-chlorokynurenine demonstrated anticonvulsant properties, significantly delaying the onset of kainate-induced seizures and protecting against neuronal damage in specific brain regions like the hippocampus. nih.gov This suggests a potential role in the treatment of conditions like temporal lobe epilepsy. nih.gov

Huntington's Disease: L-4-chlorokynurenine showed efficacy in an animal model of Huntington's disease, a neurodegenerative disorder where excitotoxicity is a key pathological feature. wikipedia.orgmdpi.com

The exploration of these uncharted domains is supported by the compound's favorable safety profile in clinical studies to date. practicalneurology.com The ability of L-4-chlorokynurenine to be converted to its active form, 7-Cl-KYNA, specifically in brain areas with neuronal injury could offer a targeted therapeutic effect, potentially reducing the risk of side effects associated with systemic NMDA receptor blockade. grantome.com

Development of Novel Analogues and Kynurenine Pathway-Targeting Therapeutics

The challenges faced by L-4-chlorokynurenine have highlighted the broader therapeutic potential of modulating the kynurenine pathway. Research has expanded to include the development of novel analogues and inhibitors of key enzymes in this pathway to achieve a more favorable balance between neuroprotective and potentially neurotoxic metabolites. nih.govnih.govnih.gov

Key Therapeutic Strategies:

Inhibition of Kynurenine Aminotransferase (KAT): KAT enzymes are responsible for converting kynurenine to the neuroprotective kynurenic acid (KYNA). nih.gov However, elevated levels of KYNA have been implicated in the cognitive impairments associated with schizophrenia. nih.govresearchgate.net Therefore, developing inhibitors of specific KAT isoforms, particularly KAT2 which is the primary producer of KYNA in the human brain, is a major area of research for treating schizophrenia. nih.govacs.orgnih.gov The goal is to reduce excessive KYNA levels, thereby normalizing glutamatergic and cholinergic neurotransmission. acs.org

Inhibition of Kynurenine-3-Monooxygenase (KMO): KMO is a critical enzyme that directs the kynurenine pathway toward the production of potentially neurotoxic metabolites like 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN). mdpi.comnih.gov Inhibiting KMO is a highly attractive strategy for neurodegenerative diseases like Huntington's and Alzheimer's disease. mdpi.comnih.gov This approach aims to decrease the production of neurotoxins while simultaneously shunting the pathway toward the increased synthesis of neuroprotective KYNA. mdpi.comnih.gov

Development of KYNA Analogues and Prodrugs: A significant challenge with using kynurenic acid therapeutically is its inability to cross the blood-brain barrier. wikipedia.orgnih.gov Research is focused on creating new analogues and prodrugs of KYNA that possess improved permeability and bioavailability, without being metabolized into neurotoxic compounds. nih.govresearchgate.net

Table 2: Key Enzymes in the Kynurenine Pathway as Therapeutic Targets

| Enzyme Target | Therapeutic Strategy | Primary Rationale | Potential Indications | Reference |

|---|---|---|---|---|

| Kynurenine Aminotransferase (KAT) | Inhibition | Decrease elevated brain levels of kynurenic acid (KYNA). | Schizophrenia (cognitive deficits) | nih.govresearchgate.netacs.org |

| Kynurenine-3-Monooxygenase (KMO) | Inhibition | Decrease neurotoxic metabolites (e.g., QUIN) and increase neuroprotective KYNA. | Huntington's Disease, Alzheimer's Disease, Neuroinflammation | mdpi.comnih.govnih.gov |